molecular formula C10H17N3O2 B6362186 1-Heptyl-3-nitro-1H-pyrazole CAS No. 1240578-90-8

1-Heptyl-3-nitro-1H-pyrazole

Cat. No. B6362186
CAS RN: 1240578-90-8
M. Wt: 211.26 g/mol
InChI Key: AKFVGWUSKUSASG-UHFFFAOYSA-N
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Description

1-Heptyl-3-nitro-1H-pyrazole (HNP) is an organic compound with a molecular formula of C7H14N2O2. It is a nitro-substituted pyrazole that is used in a variety of scientific research applications. HNP is synthesized through a variety of methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Material Science

  • Energetic Materials : Research has demonstrated the synthesis and application of polynitro pyrazole derivatives as energetic materials, highlighting their potential in high-energy-density materials (HEDMs) and metal-organic frameworks (EMOFs) due to their high density, good oxygen balance, and superior detonation performance compared to traditional energetic materials like RDX (Singh, Staples, & Shreeve, 2021).

  • Supramolecular Materials : The study of hydrogen-bonded structures of pyrazole derivatives has revealed their ability to form diverse supramolecular architectures. These structures exhibit varying thermal stability, fluorescence, and hydrogen-bonding capabilities, depending on the substitution pattern, indicating their utility in designing supramolecular materials with tailored properties (Moyano et al., 2021).

Chemical Synthesis and Reactivity

  • Novel Syntheses : Innovative synthetic routes have been developed for pyrazole derivatives, including those with nitropyrazole frameworks, showcasing the chemical versatility and potential for creating novel compounds with specific functionalities. These synthetic approaches offer pathways to develop materials with desirable explosive and thermal properties (Dalinger et al., 2016).

  • Reactivity Studies : Investigations into the reactivity of nitropyrazoles have provided insights into nucleophilic substitution reactions, offering a deeper understanding of the chemical behavior of pyrazole derivatives. This knowledge is crucial for designing synthetic strategies for functionalized pyrazoles with potential applications in various fields (Dalinger et al., 2013).

Structural and Theoretical Analysis

  • Molecular Structure Analysis : Experimental and theoretical studies on pyrazole derivatives, including X-ray diffraction and density functional theory (DFT) calculations, have elucidated their molecular geometry, vibrational frequencies, and electronic properties. These analyses are essential for understanding the structural basis of the material properties and guiding the design of new compounds with desired characteristics (Evecen et al., 2016).

  • Structural Diversity for Supramolecular Materials : Detailed structural analyses of pyrazole derivatives have highlighted the impact of intramolecular hydrogen bonding on their chemical reactivity and thermal stability. Such insights are invaluable for the design of new materials with enhanced performance and stability (Szlachcic et al., 2020).

properties

IUPAC Name

1-heptyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-8-12-9-7-10(11-12)13(14)15/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFVGWUSKUSASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptyl-3-nitro-1H-pyrazole

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